Cas no 159878-01-0 ((R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate)

(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
- (R)-(-)-3-(Benzyloxycarbonylamino)-1-chloro-4-phenylthio-2-butanone
- (R)-Phenylmethyl [3-chloro-2-oxo-1-[(phenylthio)methyl]-propyl]carbamate
- (R)-PHENYLMETHYL-[3-CHLORO-2-OXO-1-[(PHENYLTHIO)METHYL]-PROPYL]CARBAMATE
- benzyl N-[(2R)-4-chloro-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate
- benzyl diphenylphosphonoacetate
- Z-D-Phe chloromethyl ketone
- (R)-Phenylmethyl [3-chloro-2-oxo-1-[(phenylthio)methyl]-propyl]carbamate-4
- C18H18ClNO3S
- PubChem11516
- GHOXYLYITXKSDS-INIZCTEOSA-N
- 2945AH
- 878P010
- (R)-benzyl(4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
- benzyl [3-chloro-2-oxo-(R)-1-(phenylthiomethyl)-propyl]-carbamate
- C
- Z-D-Phe?chloromethyl?ketone
- CS-14356
- 159878-01-0
- DTXSID60445236
- CS-M1555
- Carbamic acid, N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester
- SCHEMBL5227527
- AKOS015914634
- N-[(1R)-3-Chloro-2-oxo-1-[(phenylthio)methyl]propyl]-carbamic Acid Phenylmethyl Ester; [(1R)-3-Chloro-2-oxo-1-[(phenylthio)methyl]propyl]-carbamic Acid Phenylmethyl Ester; 3R)-1-Chloro-2-oxo-3-[(benzyloxycarbonyl)amino]-4-(phenylthio)butane; (R)-(-)-3-(Benzyloxycarbonylamino)-1-chloro-4-phenylthio-2-butanone
-
- MDL: MFCD09750996
- Inchi: 1S/C18H18ClNO3S/c19-11-17(21)16(13-24-15-9-5-2-6-10-15)20-18(22)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
- InChI Key: GHOXYLYITXKSDS-INIZCTEOSA-N
- SMILES: ClC([H])([H])C([C@]([H])(C([H])([H])SC1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 363.07000
- Monoisotopic Mass: 363.0695923g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 80.7
Experimental Properties
- Density: 1.28
- Boiling Point: 539.871°C at 760 mmHg
- Flash Point: 280.304°C
- Refractive Index: 1.609
- PSA: 80.70000
- LogP: 4.27250
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate Security Information
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AA82083-100mg |
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate |
159878-01-0 | 95+% | 100mg |
$273.00 | 2024-04-20 | |
Key Organics Ltd | CS-14356-1g |
(R)-benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate |
159878-01-0 | >97% | 1g |
£653.00 | 2025-02-09 | |
eNovation Chemicals LLC | D763254-1g |
Carbamic acid, N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester |
159878-01-0 | 98% | 1g |
$1740 | 2025-02-20 | |
eNovation Chemicals LLC | D763254-100mg |
Carbamic acid, N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester |
159878-01-0 | 98% | 100mg |
$525 | 2025-02-20 | |
Aaron | AR001S6N-250mg |
Carbamic acid, N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester |
159878-01-0 | 98% | 250mg |
$833.00 | 2025-02-10 | |
Aaron | AR001S6N-1g |
Carbamic acid, N-[(1R)-3-chloro-2-oxo-1-[(phenylthio)methyl]propyl]-, phenylmethyl ester |
159878-01-0 | 98% | 1g |
$1658.00 | 2025-02-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059009-250mg |
(R)-benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate |
159878-01-0 | 98% | 250mg |
¥2011.00 | 2023-11-21 | |
TRC | B233160-10mg |
(R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate |
159878-01-0 | 10mg |
$ 1303.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R46530-1g |
(R)-benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate |
159878-01-0 | 1g |
¥6252.0 | 2021-09-08 | ||
TRC | B233160-100mg |
(R)-Benzyl (4-Chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate |
159878-01-0 | 100mg |
$ 1642.00 | 2023-04-18 |
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate Related Literature
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
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Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
Additional information on (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate
Introduction to (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate and Its Significance in Modern Chemical Biology
(R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate, with the CAS number 159878-01-0, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in pharmaceutical research and drug development. The unique arrangement of functional groups, including the benzyl moiety, the 4-chloro-3-oxo butanoyl backbone, and the phenylthio substituent, contributes to its distinct chemical properties and biological activities.
The synthesis and characterization of such intricate molecules are pivotal in understanding their roles in biochemical pathways and their interactions with biological targets. The stereochemistry of the (R)-configuration plays a crucial role in determining the efficacy and selectivity of this compound, making it a valuable candidate for further investigation. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate, facilitating its use in both academic research and industrial applications.
In the realm of pharmaceutical research, this compound has shown promise as a precursor or intermediate in the synthesis of more complex molecules. Its structural features make it a versatile building block for designing novel therapeutic agents. For instance, the presence of the carbamate group suggests potential applications in the development of protease inhibitors or other enzyme-targeting drugs. The chloro and oxo functionalities further enhance its reactivity, allowing for diverse chemical modifications that can tailor its biological properties.
The field of chemical biology has seen significant advancements in understanding how small molecules interact with biological systems. (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate exemplifies how structural complexity can be leveraged to develop molecules with specific biological functions. Researchers are increasingly employing computational methods to predict and optimize the interactions between such compounds and their targets. This approach has led to the discovery of new lead compounds with improved pharmacokinetic profiles and reduced side effects.
One of the most exciting aspects of studying compounds like (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate is its potential in modulating disease-related pathways. For example, preliminary studies have suggested that it may interfere with key enzymatic processes involved in inflammation or cancer progression. These findings underscore the importance of continued research into understanding the mechanisms by which such molecules exert their effects. By elucidating these mechanisms, scientists can develop more targeted therapies that minimize off-target effects and improve patient outcomes.
The development of novel synthetic methodologies is another critical area where this compound plays a significant role. Advances in catalytic processes have enabled the efficient construction of complex molecular frameworks, including those found in (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate. These methods not only streamline production but also open up new possibilities for structural diversification. By integrating cutting-edge synthetic techniques with computational modeling, researchers can accelerate the discovery pipeline for new bioactive molecules.
The impact of such compounds extends beyond academic research; they hold considerable promise for industrial applications as well. Pharmaceutical companies are increasingly investing in innovative technologies to discover and develop new drugs more rapidly. The ability to synthesize complex molecules like (R)-Benzyl (4-chloro-3-oxo-1-(phenylthio)butan-2-yl)carbamate efficiently is a testament to the progress made in synthetic chemistry over recent years. This progress not only reduces costs but also allows for greater experimentation, leading to more innovative drug candidates.
In conclusion, (R)-Benzyl (4-chloro-3-ox3 ox1-(pheny, identified by CAS number $159878-$01-$0, represents a significant advancement in chemical biology. Its unique structure, characterized by various functional groups such as $benzyle$, $4-chlx$ro-$1-$($phe
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